molecular formula C14H9ClN2 B2555277 2-Chloro-4-(naphthalen-2-yl)pyrimidine CAS No. 488816-96-2

2-Chloro-4-(naphthalen-2-yl)pyrimidine

Cat. No. B2555277
CAS RN: 488816-96-2
M. Wt: 240.69
InChI Key: NZIPCHARTLTIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(naphthalen-2-yl)pyrimidine is a chemical compound with the molecular formula C14H9ClN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for instance, favors the formation of C-4 substituted products . The synthesis of 2-chloro-4-(naphthalen-2-yl)pyrimidine can also involve the reaction of ketones with nitriles .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(naphthalen-2-yl)pyrimidine can be obtained from databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Organochalcogen Derivatives Synthesis : A study by Arora et al. (2014) details the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives, including 2-Chloro-4-(naphthalen-2-yl)pyrimidine. These compounds are synthesized by nucleophilic substitution of chlorine in dichloro- and trichloropyrimidines with chalcogen bearing aryl anions.

  • Crystal Structure Determination : Research by Subasri et al. (2017) and Subasri et al. (2017) focuses on determining the crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives, including those related to 2-Chloro-4-(naphthalen-2-yl)pyrimidine.

  • Antimicrobial Activity and DFT Studies : A study by Chioma et al. (2018) synthesizes a pyrimidine-based ligand related to 2-Chloro-4-(naphthalen-2-yl)pyrimidine and examines its antimicrobial activity. The electronic, structural, and spectroscopic properties of the compounds are also explored using density functional theory.

  • One-Pot Synthesis of Uracils : Research by Bardagi & Rossi (2008) includes a study on the synthesis of 6-substituted uracils using a compound structurally similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine in a one-pot reaction.

  • Novel Antibacterial Agents Synthesis : A study by Lahsasni (2014) presents the synthesis of new pyrimidine analogs with a structure incorporating elements of 2-Chloro-4-(naphthalen-2-yl)pyrimidine as potential antibacterial agents.

  • Optoelectronic and Charge Transfer Properties : Research by Irfan et al. (2019) explores the optoelectronic and charge transfer properties of compounds similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine.

  • Dissociation Constants and Thermodynamic Parameters : A study by Bhesaniya & Baluja (2014) investigates the dissociation constants and thermodynamic parameters of novel pyrimidine derivatives in mixed solvents, providing insight into the chemical properties of compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine.

  • Synthesis of Thiazole and Pyrimidine Derivatives : Research by Gomha & Badrey (2013) includes the synthesis of thiazole and pyrimidine derivatives incorporating a naphthalene moiety, relevant to the study of 2-Chloro-4-(naphthalen-2-yl)pyrimidine.

  • Antimicrobial Activity of Substituted Pyrimidine Derivatives : A study by Voskienė et al. (2011) explores the antimicrobial activity of mono- and disubstituted pyrimidine derivatives, which is relevant to understanding the biological activities of similar compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine.

  • Bathochromic Effect in Iridium Complexes : The study by Yang et al. (2006) examines the bathochromic effect of trifluoromethyl-substituted pyrimidine ligands in color tuning of iridium complexes, which could be applicable to the study of 2-Chloro-4-(naphthalen-2-yl)pyrimidine derivatives.

  • In Silico Approach Against COVID-19 : Research by Rane et al. (2020) explores diaryl pyrimidine analogues, including structures similar to 2-Chloro-4-(naphthalen-2-yl)pyrimidine, as potential inhibitors in the treatment of COVID-19.

  • Anticonvulsant Activity Evaluation : A study by Ghareb et al. (2017) investigates the synthesis and anticonvulsant activity of naphthalen-2-yl acetate and related derivatives, providing insights into the medicinal applications of related compounds.

Safety And Hazards

The safety data sheet for 2-Chloro-4-(naphthalen-2-yl)pyrimidine indicates that it may cause respiratory irritation and severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective clothing and eye protection .

Future Directions

Research is ongoing to develop new pyrimidine derivatives with enhanced pharmacological activities . For instance, a series of novel triazole-pyrimidine-based compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . Another study synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity .

properties

IUPAC Name

2-chloro-4-naphthalen-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIPCHARTLTIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(naphthalen-2-yl)pyrimidine

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